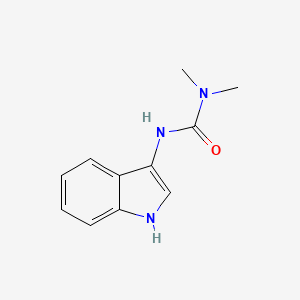

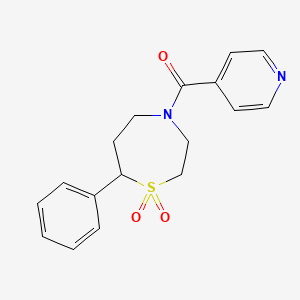

3-(1H-indol-3-yl)-1,1-dimethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are significant because of their wide spectrum of biological activities . They are biologically important chemicals present in microorganisms, plants, and animals . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives have been a major area of focus for synthetic organic chemists, and numerous methods for the preparation of indoles have been developed . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structures . For example, they can be crystalline colorless in nature with specific odors .

Wissenschaftliche Forschungsanwendungen

Hepatic Protection

Indole-3-Carbinol (I3C) and its derivatives, including 3-(1H-indol-3-yl)-1,1-dimethylurea, have shown promising roles in protecting the liver against chronic injuries such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds exhibit multifaceted protective mechanisms, including anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects, primarily through modulating transcription factors, signaling pathways, oxidative stress, DNA synthesis, and the metabolism of various hepatotoxic substances (Wang et al., 2016).

Anticancer Properties

Research has identified this compound and its related indole alkaloids as possessing potent anticancer properties. These compounds act on diverse targets within cancer cells, displaying significant antiproliferative effects across various in vitro and in vivo cancer models. The utility of these compounds spans from traditional indole alkaloids like vinblastine to synthetic derivatives, underscoring their potential as scaffolds for developing novel anticancer agents (Song et al., 2020).

Immunomodulatory Effects

The role of this compound in modulating immune responses, particularly in the context of cancer therapy, has been a focus of investigation. Indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism, has been identified as a target for cancer immunotherapy. Compounds such as 1-methyltryptophan (1MT) are being evaluated in clinical trials for their ability to inhibit IDO, thereby potentially enhancing immune responses against tumors. This approach represents a promising strategy for cancer immunotherapy, leveraging the immunosuppressive properties of IDO inhibitors to combat tumor progression (Löb et al., 2009).

Environmental and Biological Studies

This compound has also found applications in environmental and biological studies, particularly in the context of microbial metabolism and interaction with plant growth hormones. The ability of certain bacteria to catabolize indole-3-acetic acid (IAA), a plant growth hormone, into various metabolites, underscores the biochemical versatility and potential ecological implications of microbial interactions with indole derivatives. These studies contribute to our understanding of the complex relationships between microorganisms and plants, offering insights into microbial ecology and the potential biotechnological applications of these interactions (Laird et al., 2020).

Wirkmechanismus

Target of Action

Indole derivatives, such as 3-(1H-indol-3-yl)-1,1-dimethylurea, have been found to bind with high affinity to multiple receptors . These compounds are known to target various proteins and enzymes, playing a significant role in numerous biological processes . .

Mode of Action

The mode of action of indole derivatives is diverse, depending on the specific derivative and its target. Generally, these compounds interact with their targets, leading to changes in the target’s function

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(1H-indol-3-yl)-1,1-dimethylurea are largely derived from its indole core. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives, including this compound, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that indole derivatives can be involved in various metabolic pathways

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14(2)11(15)13-10-7-12-9-6-4-3-5-8(9)10/h3-7,12H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGWSLQGZYDRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(But-2-yn-1-ylsulfanyl)-6-chloro-8-methyl-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2833866.png)

![N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833867.png)

methanethione](/img/structure/B2833872.png)

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)

![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)

![3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2833886.png)